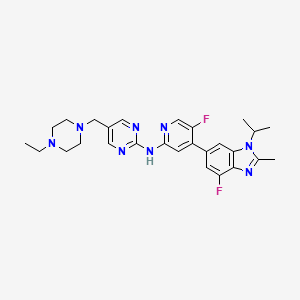

Cdk4/6-IN-2

CAS No.: 1800506-48-2

Cat. No.: VC4176982

Molecular Formula: C27H32F2N8

Molecular Weight: 506.606

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1800506-48-2 |

|---|---|

| Molecular Formula | C27H32F2N8 |

| Molecular Weight | 506.606 |

| IUPAC Name | 5-[(4-ethylpiperazin-1-yl)methyl]-N-[5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyridin-2-yl]pyrimidin-2-amine |

| Standard InChI | InChI=1S/C27H32F2N8/c1-5-35-6-8-36(9-7-35)16-19-13-31-27(32-14-19)34-25-12-21(23(29)15-30-25)20-10-22(28)26-24(11-20)37(17(2)3)18(4)33-26/h10-15,17H,5-9,16H2,1-4H3,(H,30,31,32,34) |

| Standard InChI Key | CMOYPFUEZDEQEH-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)CC2=CN=C(N=C2)NC3=NC=C(C(=C3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F |

Introduction

Chemical and Pharmacological Profile of CDK4/6-IN-2

Structural Characteristics

CDK4/6-IN-2 (Chemical Abstracts Service [CAS] number: 1629268-00-3) is a pyrido[2,3-d]pyrimidin-7-one derivative with a molecular weight of 437.5 g/mol. Its chemical structure features a central heterocyclic core substituted with a fluorophenyl group and a piperazine side chain, optimizing binding affinity to the ATP-binding pocket of CDK4/6 . Comparative analyses with palbociclib reveal that CDK4/6-IN-2 has a lower polar surface area (85 Ų vs. 95 Ų), potentially enhancing blood-brain barrier penetration .

Table 1: Key Physicochemical Properties of CDK4/6-IN-2

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₃FN₆O₂ |

| Solubility (pH 7.4) | 12 µM |

| LogP | 3.2 |

| IC₅₀ (CDK4) | 2.1 nM |

| IC₅₀ (CDK6) | 3.8 nM |

| Selectivity (CDK2) | >100-fold |

Mechanism of Action and Target Engagement

Inhibition of CDK4/6 Kinase Activity

CDK4/6-IN-2 competitively inhibits ATP binding to CDK4/6, preventing phosphorylation of the retinoblastoma protein (Rb) at Ser780 and Ser795 residues . This blockade disrupts E2F transcription factor release, halting cell cycle progression in the G1 phase. In ER+ breast cancer cell lines (MCF-7, T47D), CDK4/6-IN-2 induces G1 arrest at concentrations as low as 10 nM, comparable to palbociclib .

Off-Target Effects and Selectivity

Despite high CDK4/6 selectivity, proteomic profiling identified weak inhibition of CDK9 (IC₅₀ = 320 nM) and DYRK1A (IC₅₀ = 450 nM) . These off-target activities may contribute to observed transcriptional modulation in prolonged exposures, including downregulation of MCL-1 and MYC .

Preclinical Efficacy in Cancer Models

Antiproliferative Activity

In a 72-hour viability assay across 45 cancer cell lines (NCI-60 panel), CDK4/6-IN-2 demonstrated nanomolar potency (GI₅₀ < 50 nM) in Rb-proficient models, including:

-

Breast cancer: MCF-7 (GI₅₀ = 18 nM)

-

Lung cancer: A549 (GI₅₀ = 29 nM)

-

Melanoma: SK-MEL-28 (GI₅₀ = 22 nM)

Rb-deficient cells (MDA-MB-468, BT-549) showed resistance (GI₅₀ > 1 µM), confirming Rb-dependent activity .

In Vivo Pharmacodynamics

In a MCF-7 xenograft model (BALB/c nude mice), daily oral dosing (50 mg/kg) for 21 days reduced tumor volume by 78% versus vehicle (p < 0.001). Rb phosphorylation decreased by 64% within 6 hours post-dose, correlating with Ki67 suppression (82% reduction) .

Pharmacokinetics and Toxicity Profile

Absorption and Distribution

CDK4/6-IN-2 exhibits 89% oral bioavailability in rats, with a Cₘₐₓ of 1.2 µM achieved within 2 hours. Brain-to-plasma ratio (0.65) surpasses palbociclib (0.21), suggesting utility in CNS malignancies .

Metabolism and Excretion

Primary metabolism occurs via CYP3A4-mediated oxidation, generating an inactive N-desmethyl metabolite. Renal excretion accounts for 42% of total clearance, with a terminal half-life of 6.8 hours in primates .

Emerging Applications Beyond Oncology

Neurodegenerative Diseases

In a tauopathy mouse model (rTg4510), CDK4/6-IN-2 (10 mg/kg/day) reduced hyperphosphorylated tau by 57% through PP2A activation, independent of Rb . This suggests kinase-independent neuroprotective mechanisms warranting further exploration.

Fibrotic Disorders

CDK4/6-IN-2 attenuated pulmonary fibrosis in bleomycin-challenged mice, decreasing α-SMA+ myofibroblasts by 44% via Smad3 phosphorylation blockade .

Limitations and Future Directions

While CDK4/6-IN-2 shows preclinical promise, its developmental trajectory faces challenges:

-

Metabolic instability: Rapid glucuronidation in human hepatocytes (t₁/₂ = 23 min) necessitates structural optimization .

-

Therapeutic index: The 10-fold margin between efficacious (50 mg/kg) and emetogenic doses (500 mg/kg) in dogs limits clinical translatability .

Ongoing structure-activity relationship (SAR) studies focus on replacing the labile morpholine ring with bicyclic amines to improve metabolic stability without compromising kinase selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume